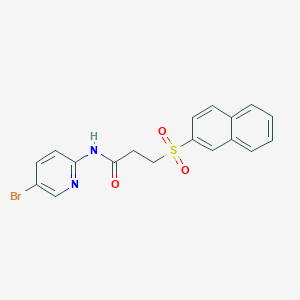

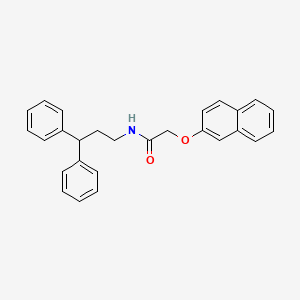

N-(5-bromo-2-pyridinyl)-3-(2-naphthylsulfonyl)propanamide

Übersicht

Beschreibung

N-(5-bromo-2-pyridinyl)-3-(2-naphthylsulfonyl)propanamide is a compound of interest in synthetic organic chemistry, featuring in various chemical reactions and possessing a unique molecular structure that lends itself to diverse applications. The molecule consists of a pyridinyl group substituted with a bromo group, a propanamide backbone, and a naphthylsulfonyl moiety, indicating a complex structure with potential for interesting chemical properties and reactivity.

Synthesis Analysis

The synthesis of N-(5-bromo-2-pyridinyl)-3-(2-naphthylsulfonyl)propanamide-related structures often involves cross-coupling reactions. For example, Han et al. (2010) demonstrated the coupling of 3-bromopyridine with sulfonamides, catalyzed by CuI and di(pyridin-2-yl)propane-1,3-dione, to yield N-(pyridinyl)-substituted sulfonamides in good yields (Han, 2010). This method showcases the type of chemical strategies that can be employed for synthesizing complex molecules like N-(5-bromo-2-pyridinyl)-3-(2-naphthylsulfonyl)propanamide.

Molecular Structure Analysis

The molecular structure of compounds related to N-(5-bromo-2-pyridinyl)-3-(2-naphthylsulfonyl)propanamide has been elucidated using techniques such as NMR, FT-IR spectroscopy, and X-ray crystallography. Kulai and Mallet-Ladeira (2016) synthesized and analyzed a coumarin-based compound, revealing the importance of crystallography in understanding the spatial arrangement of such molecules (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

The chemical reactivity of N-(5-bromo-2-pyridinyl)-3-(2-naphthylsulfonyl)propanamide-like structures can be inferred from related research. Hassaneen et al. (1985) studied the bromination of arylsulfonyl derivatives and their subsequent reactions, providing insights into potential chemical transformations for the compound (Hassaneen et al., 1985).

Physical Properties Analysis

The physical properties of similar compounds have been characterized through various spectroscopic and crystallographic methods, offering insights into solubility, melting points, and crystal structures. For instance, the work by Zhou et al. (2015) on pyridinesulfonamides offers a glimpse into the potential physical characteristics of N-(5-bromo-2-pyridinyl)-3-(2-naphthylsulfonyl)propanamide (Zhou et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity with nucleophiles and electrophiles, stability under various conditions, and functional group compatibility, can be deduced from studies on similar molecules. The synthesis and reactivity studies by Auvray, Knochel, and Normant (1985) provide valuable information on the behavior of sulfone derivatives in multi-coupling reactions, relevant to understanding the chemical properties of N-(5-bromo-2-pyridinyl)-3-(2-naphthylsulfonyl)propanamide (Auvray et al., 1985).

Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

N-(5-bromo-2-pyridinyl)-3-(2-naphthylsulfonyl)propanamide and its derivatives have been synthesized through cross-coupling reactions. These compounds are obtained by the reaction of 3-bromopyridine with various sulfonamides, catalyzed by copper iodide and a dipyridyl ketone, showcasing their potential in creating a wide range of sulfonamide derivatives with potential applications in pharmaceuticals and materials science (Han, 2010).

Crystal Structure and Antitumor Activity

Research on related pyridinesulfonamide compounds demonstrates the importance of stereochemistry in their biological activity. A study on the enantiomers of a similar sulfonamide compound revealed significant insights into the impact of stereochemistry on PI3Kα kinase inhibition and anticancer activity, highlighting the role of crystal structure in the effectiveness of sulfonamide derivatives as potential therapeutic agents (Zhou et al., 2015).

Synthesis and Reactions with Bromides

N-Aryl-C-arylsulfonylformohydrazidoyl bromides have been synthesized, demonstrating the versatility of sulfonamide derivatives in organic synthesis. These compounds have been used to generate a variety of products, including pyrazole and thiadiazoline derivatives, showcasing the broad utility of sulfonamide-based compounds in chemical synthesis (Hassaneen et al., 1985).

Nonnucleoside Inhibitors Targeting Viral DNA Maturation

Sulfonamide derivatives, such as BAY 38-4766, have been identified as novel selective inhibitors of cytomegalovirus replication. These compounds do not inhibit viral DNA synthesis, transcription, or translation directly but interfere with viral DNA maturation and packaging, highlighting their potential as antiviral agents with a unique mechanism of action (Buerger et al., 2001).

Anion Recognition and Hydrogen Bonding

The study of diamides and disulfonamides has shown strong binding to halides and acetate in organic solvents, indicating the potential of sulfonamide derivatives in anion recognition applications. This research suggests the utility of these compounds in the development of new materials for chemical sensing or separation processes (Kavallieratos et al., 1999).

Eigenschaften

IUPAC Name |

N-(5-bromopyridin-2-yl)-3-naphthalen-2-ylsulfonylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O3S/c19-15-6-8-17(20-12-15)21-18(22)9-10-25(23,24)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12H,9-10H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKHNXWSKLKUBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC(=O)NC3=NC=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(3-bromobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4618329.png)

![1-{[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4618336.png)

![(4,5-dimethoxy-2-nitrobenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B4618338.png)

![N-phenyl-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4618347.png)

![N'-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4618351.png)

![(2-{[2,4,6-trioxo-1-[3-(trifluoromethyl)phenyl]tetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4618357.png)

![N-isopropyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4618371.png)

![1-(4-chlorobenzyl)-4-[4-(2-chlorobenzyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4618380.png)

![2,6-difluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B4618386.png)